![molecular formula C12H7Cl6N3OS B14685552 s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with an o-methoxyphenylthio group and two trichloromethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- typically involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
- Step 1: Formation of the o-methoxyphenylthio intermediate:
- React cyanuric chloride with o-methoxyphenylthiol in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 2: Introduction of trichloromethyl groups:
- React the intermediate with trichloromethylating agents such as trichloromethyl chloroformate.
- Reaction conditions: Elevated temperature (e.g., 60-80°C), inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
- Conditions: Mild to moderate temperatures, inert atmosphere.
- Major products: Substituted triazine derivatives.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Aqueous or organic solvents, controlled temperature.
- Major products: Oxidized triazine derivatives.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
- Major products: Reduced triazine derivatives.
Applications De Recherche Scientifique
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
- Biology:
- Investigated for its potential antimicrobial and antiviral activities.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its cytotoxic effects on cancer cells.
- Industry:
- Utilized in the production of herbicides and pesticides.
- Applied in the development of polymer additives and stabilizers.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- can be compared with other similar compounds in the s-triazine family, such as:
- s-Triazine, 2,4,6-tris(alkylthio)
- s-Triazine, 2,4,6-tris(arylthio)
- s-Triazine, 2,4,6-tris(halomethyl)
- The presence of the o-methoxyphenylthio group imparts unique electronic and steric properties.
- The trichloromethyl groups enhance the compound’s reactivity and potential for further functionalization.
These features distinguish s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)- from other s-triazine derivatives, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H7Cl6N3OS |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H7Cl6N3OS/c1-22-6-4-2-3-5-7(6)23-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |
Clé InChI |
QJKNFENTTRRGBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
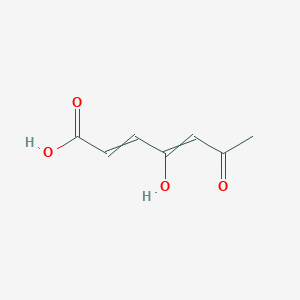
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
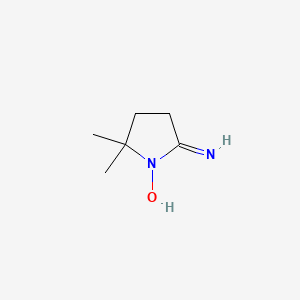
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
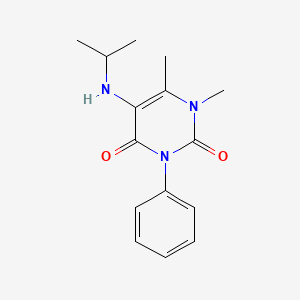
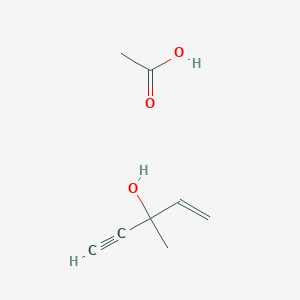

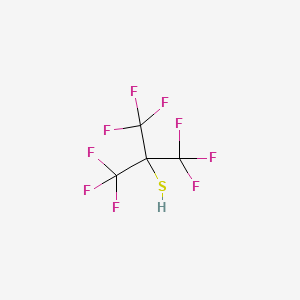
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
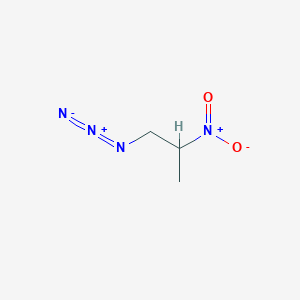
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
